ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
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Description
Ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a compound that belongs to the quinoline family . Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been described . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Mechanism of Action
Target of Action
Quinolone derivatives, which this compound is a part of, are known to have a broad range of targets due to their versatile structure .
Mode of Action
Quinolone derivatives are known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, including those involved in antibacterial, antiplasmodial, and cytotoxic activities .
Pharmacokinetics
The pharmacokinetic properties of quinolone derivatives can vary widely, influencing their bioavailability .
Result of Action
Quinolone derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Biochemical Analysis
Biochemical Properties
It is known that quinolines, the class of compounds to which it belongs, have a wide range of applications in medicinal and synthetic organic chemistry
Molecular Mechanism
It is known that the compound can exist in four relatively stable conformations , which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)18-11-17(21-14-7-4-12(2)5-8-14)15-10-13(20)6-9-16(15)22-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHBJGWKJUSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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